Home > Products > Screening Compounds P39502 > Ipatasertib dihydrochloride
Ipatasertib dihydrochloride - 1396257-94-5

Ipatasertib dihydrochloride

Catalog Number: EVT-271819
CAS Number: 1396257-94-5
Molecular Formula: C24H34Cl3N5O2
Molecular Weight: 530.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipatasertib dihydrochloride is a highly selective inhibitor of Akt for Akt1/2/3.
Overview

Ipatasertib dihydrochloride is a potent inhibitor of the Protein Kinase B (PKB), also known as Akt, which plays a critical role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. Overexpression of Akt is commonly associated with several human tumors, making it a significant target for cancer therapy. The compound is classified as a small molecule pharmaceutical agent and is primarily investigated for its potential in treating various cancers, particularly those characterized by aberrant Akt signaling.

Synthesis Analysis

The synthesis of Ipatasertib dihydrochloride involves several complex steps that utilize advanced chemical techniques. A notable method is the convergent synthesis approach, which includes ten steps and produces eight isolated intermediates. This process employs various chemical reactions such as halogenation, coupling reactions, and distillation to achieve the final product.

Technical Details

  1. Starting Materials: The synthesis begins with bicyclic pyrimidine derivatives, which are essential for constructing the core structure of Ipatasertib.
  2. Key Reactions:
    • Halogenation: Direct bromination was explored to simplify the synthesis process.
    • Coupling Reactions: Late-stage convergent coupling of chiral components was crucial in forming the final structure.
    • Purification: The final product is purified through distillation and recrystallization processes to ensure high purity levels (up to 99.8% purity) .
Molecular Structure Analysis

Ipatasertib dihydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C21H24ClN3OC_{21}H_{24}ClN_{3}O with a molecular weight of approximately 377.89 g/mol.

Structure Data

  • Chemical Structure: The compound features a bicyclic pyrimidine ring system substituted with various functional groups, including a piperazine moiety and an isopropylamine group.
  • 3D Configuration: The stereochemistry of the compound plays a significant role in its interaction with biological targets.
Chemical Reactions Analysis

The synthesis of Ipatasertib dihydrochloride involves several key chemical reactions:

  1. Nitrilase Kinetic Resolution: This enzymatic process selectively resolves racemic mixtures to obtain desired chiral intermediates.
  2. Cyclization Reactions: Hydrolysis followed by cyclization leads to the formation of side products that must be managed during synthesis .
  3. Deprotection Steps: The final stages include deprotection reactions where protecting groups are removed to yield the active form of Ipatasertib.

Technical Details

  • Reaction conditions such as temperature and solvent choice are optimized for maximum yield and purity.
  • Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product purity.
Mechanism of Action

Ipatasertib exerts its pharmacological effects by specifically inhibiting the Akt signaling pathway. By blocking Akt activity, it disrupts downstream signaling that promotes tumor cell survival and proliferation.

Process Data

  • Inhibition Mechanism: The compound binds to the ATP-binding site of Akt, preventing its activation by upstream signals.
  • Biological Impact: This inhibition leads to reduced cell growth and increased apoptosis in cancer cells that rely on Akt for survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Applications

Ipatasertib dihydrochloride is primarily used in scientific research focused on cancer therapy. Its applications include:

  • Cancer Treatment Trials: Investigated in clinical trials for various malignancies including breast cancer, prostate cancer, and other solid tumors.
  • Biochemical Research: Used as a tool compound in studies aimed at understanding the role of Akt in cellular signaling pathways and cancer biology .
Chemical Characterization of Ipatasertib Dihydrochloride

Molecular Structure and Stereochemical Configuration

Ipatasertib dihydrochloride (GDC-0068; RG-7440) is a stereochemically defined small molecule with the chemical name (2S)-2-(4-Chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one dihydrochloride and CAS number 1396257-94-5 [6] [7]. Its molecular formula is C₂₄H₃₄Cl₃N₅O₂ (MW: 530.92 g/mol), featuring three chiral centers with absolute configurations (2S,5R,7R) [6] [8]. The structure integrates:

  • A cyclopenta[d]pyrimidine core with trans-fused ring junctions at C5 and C7, confirmed by X-ray crystallography [8].
  • A 4-chlorophenyl group linked to a chiral propan-1-one chain.
  • A piperazine spacer connecting the bicyclic system to the carbonyl group [6].The stereochemistry is critical for target binding, as confirmed by structure-activity relationship (SAR) studies showing >100-fold potency loss in epimeric analogs [8].

Table 1: Molecular Attributes of Ipatasertib Dihydrochloride

PropertyValue
Molecular FormulaC₂₄H₃₄Cl₃N₅O₂
Molecular Weight530.92 g/mol
Chiral Centers(2S,5R,7R)
CAS Number (dihydrochloride)1396257-94-5
CAS Number (free base)1001264-89-6
SMILES (Canonical)ClC1=CC=C(C@@HC(N2CCN(C3=C(C@HC[C@H]4O)C4=NC=N3)CC2)=O)C=C1.Cl.Cl

Physicochemical Properties and Stability Analysis

Ipatasertib dihydrochloride is a light-yellow solid with high solubility in aqueous and organic solvents: ≥41 mg/mL (77.22 mM) in water and 100 mg/mL (188.35 mM) in DMSO [1] [6] [7]. Its stability profile necessitates stringent storage conditions:

  • Short-term stability: 0–4°C (days to weeks) in sealed containers.
  • Long-term stability: –20°C (months to years) with desiccants to prevent hydrolysis [6] [7].Degradation under accelerated conditions (40°C/75% RH) reveals sensitivity to hydrolysis and oxidation. The dihydrochloride salt enhances aqueous solubility relative to the free base, supporting in vivo bioavailability [6]. Key physicochemical parameters include:
  • LogP: ~3.1 (indicating moderate lipophilicity) [8].
  • pKa: Predicted tertiary amine pKa ~8.5 (protonatable sites).
  • Thermal stability: Decomposition >200°C (differential scanning calorimetry) [7].

Table 2: Physicochemical and Stability Profile

ParameterValueMethod/Condition
Solubility (Water)≥41 mg/mL (77.22 mM)Equilibrium solubility (25°C)
Solubility (DMSO)100 mg/mL (188.35 mM)Kinetic solubility assay
cLogP3.1Computational prediction
TPSA81.59 ŲRDKit calculation
Stability>3 years–20°C, anhydrous
Elemental AnalysisC,54.30; H,6.46; Cl,20.03; N,13.19; O,6.03Theoretical

Synthesis Pathways and Optimization Strategies

The synthesis of ipatasertib dihydrochloride, first disclosed in WO2008006040, employs a convergent strategy coupling three advanced intermediates [5] [8]:

  • Chiral cyclopenta[d]pyrimidine synthesis: Asymmetric hydrogenation of a cyclopentenone precursor establishes the (5R,7R) configuration.
  • Piperazine incorporation: Nucleophilic aromatic substitution (SNAr) at C4 of the pyrimidine using tert-butyl piperazine-1-carboxylate.
  • Chiral side-chain attachment: Amide coupling between the deprotected piperazine and (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid.Process optimization addressed:
  • Stereoselectivity: Rh-catalyzed asymmetric hydrogenation (>99% ee) replaced resolution steps [8].
  • Impurity control: Purge of genotoxic impurities via crystallization.
  • Yield enhancement: Final coupling achieved >85% yield under peptide-coupling reagents (e.g., HATU) [6].The dihydrochloride salt forms via ethanolic HCl precipitation, yielding >99.09% purity (HPLC) [1] [6].

Patent Landscape and Intellectual Property Analysis

Ipatasertib’s global patent estate is dominated by Genentech/Roche, with core composition-of-matter patents expiring ~2027–2030 [5] [8]:

  • Primary patents:
  • WO2008006040: Covers Akt inhibitors (ipatasertib as Compound 28).
  • US9402845: Salt forms (dihydrochloride specified).
  • Secondary patents:
  • Formulations (US20190076411).
  • Combination therapies (e.g., with paclitaxel or PI3K inhibitors) [5].Freedom-to-operate risks exist due to overlapping kinase inhibitor claims (e.g., from AstraZeneca’s AZD5363 patents). Litigation in 2023–2025 involved challenges from generics manufacturers, but method-of-use claims for PTEN-deficient cancers (US20220062201) may extend exclusivity to 2040 [5] [8].

Table 3: Key Patents and Clinical Development Milestones

Patent/ApplicationFocusStatus/DateAssignee
WO2008006040Compound and methods of useGranted (2008)Genentech
US9402845Dihydrochloride saltGranted (2016)Genentech
US20190076411Solid dispersion formulationsPendingHoffmann-La Roche
US20220062201Use in PTEN-loss cancersGranted (2023)Genentech
NCT03337724Phase III (TNBC)Completed (2024)Roche

The synthesis and characterization data support ipatasertib dihydrochloride as a highly selective, stereospecific Akt inhibitor with optimized physicochemical properties for preclinical and clinical applications. Its robust intellectual property portfolio underscores its therapeutic and commercial significance in oncology [1] [5] [8].

Table 4: Alternative Names for Ipatasertib Dihydrochloride

SynonymIdentifier Type
GDC-0068Code name
RG-7440Code name
Ipatasertib dihydrochlorideSystematic name
GDC-0068 dihydrochlorideSalt form
HY-15186ASupplier catalog

Properties

CAS Number

1396257-94-5

Product Name

Ipatasertib dihydrochloride

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride

Molecular Formula

C24H34Cl3N5O2

Molecular Weight

530.9 g/mol

InChI

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1

InChI Key

SRKVNRNRVFDUTG-VISIQVHMSA-N

SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Ipatasertib dihydrochloride

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.